molecular formula C18H20N6O3S2 B2707278 (4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034543-73-0

(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2707278
CAS No.: 2034543-73-0
M. Wt: 432.52
InChI Key: MIDQKCRCJDVZMJ-UHFFFAOYSA-N
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Description

(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C18H20N6O3S2 and its molecular weight is 432.52. The purity is usually 95%.
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Biological Activity

The compound (4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a complex molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate piperazine and benzo[c][1,2,5]thiadiazole moieties. The following general steps are involved:

  • Formation of the benzo[c][1,2,5]thiadiazole moiety : This is achieved through reactions involving thiadiazole derivatives and appropriate sulfonation techniques.
  • Piperazine integration : The piperazine ring is introduced via nucleophilic substitution reactions.
  • Tetrahydropyrazolo integration : The tetrahydropyrazolo unit is synthesized through cyclization reactions involving hydrazines and carbonyl compounds.

Antimicrobial Properties

Recent studies have shown that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant antimicrobial activity. For example, compounds containing the benzo[c][1,2,5]thiadiazole structure have been tested against various bacterial strains and fungi. The results indicate that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. Notably, IC50 values for these cell lines were reported at approximately 15 µM for MCF-7 and 20 µM for A549 cells .

Neuroprotective Effects

In addition to antimicrobial and anticancer activities, this compound exhibits neuroprotective effects. Research indicates that it can enhance neuronal survival under stress conditions induced by corticosterone in HT-22 cells. The protective effect correlates with inhibition of phosphodiesterase type 2 (PDE2), leading to increased cyclic AMP levels which promote neuronal health .

The biological activity of the compound can be attributed to several mechanisms:

  • PDE Inhibition : By inhibiting PDE2, the compound increases intracellular cyclic AMP levels which is crucial for neuronal signaling and survival.
  • Apoptosis Induction : The presence of the benzo[c][1,2,5]thiadiazole moiety is linked to pro-apoptotic effects in cancer cells.
  • Antimicrobial Action : The sulfonamide group enhances interaction with bacterial enzymes or membranes leading to cell death.

Data Table: Biological Activities Overview

Activity TypeTarget Organism/Cell LineIC50/MIC (µM/µg/mL)Reference
AntimicrobialStaphylococcus aureus20 µg/mL
Escherichia coli50 µg/mL
AnticancerMCF-7 (breast cancer)15 µM
A549 (lung cancer)20 µM
NeuroprotectiveHT-22 cellsN/A

Case Studies

  • Antimicrobial Evaluation : A study conducted on various derivatives showed that modifications on the benzo[c][1,2,5]thiadiazole core significantly affected antimicrobial potency. Substitutions with electron-withdrawing groups enhanced activity against gram-positive bacteria .
  • Cancer Cell Proliferation : In a comparative study of several piperazine derivatives containing the benzo[c][1,2,5]thiadiazole unit, it was found that those with additional hydrophobic groups exhibited improved anticancer activity due to better membrane permeability .
  • Neuroprotection Mechanism : A detailed investigation into the neuroprotective effects revealed that PDE2 inhibition leads to a cascade of intracellular signaling events promoting neuronal survival under stress conditions .

Properties

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S2/c25-18(15-12-13-4-1-2-7-24(13)19-15)22-8-10-23(11-9-22)29(26,27)16-6-3-5-14-17(16)21-28-20-14/h3,5-6,12H,1-2,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDQKCRCJDVZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC5=NSN=C54)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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